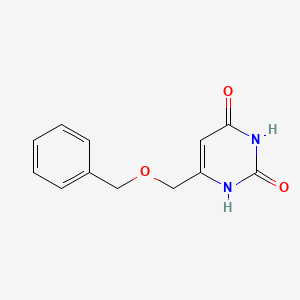
6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The main sections of their synthesis include methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is also included .
Molecular Structure Analysis
These compounds are bicyclic with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms are an important part of their chemical reactions .
Physical And Chemical Properties Analysis
One related compound, 2,4,6(1H,3H,5H)-Pyrimidinetrithione, has a molecular formula of C4H4N2S3, an average mass of 176.283 Da, and a monoisotopic mass of 175.953659 Da .
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Methods and Anti-HIV Activities : Tang et al. (2015) explored synthesis methods for a related compound, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, focusing on its biological activity. They found that the compound exhibits both anti-HIV reverse transcriptase and integrase activity, suggesting potential applications in HIV treatment (Tang et al., 2015).
Chemical Structure and Properties
- Chemical Structure Analysis : Li et al. (2010) conducted a study on the chemical structure of a related compound, 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, which can provide insights into the structural characteristics and potential reactivity of 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (Li et al., 2010).
Medical Applications
- Antimicrobial and Antiparasitic Activities : Vlasov et al. (2022) synthesized derivatives of pyrimidine-2,4(1H,3H)-dione with antimicrobial activity. These findings are significant for understanding the potential medical applications of 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione in treating microbial infections (Vlasov et al., 2022).
Agricultural Uses
- Herbicidal Activities : Wang et al. (2021) reported the herbicidal activity of a thieno[2,3-d]pyrimidine-2,4-dione-based compound, suggesting potential agricultural applications for similar compounds like 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (Wang et al., 2021).
Future Directions
properties
IUPAC Name |
6-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-6-10(13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEAKDZSTANWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-glycyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491839.png)
![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1491841.png)
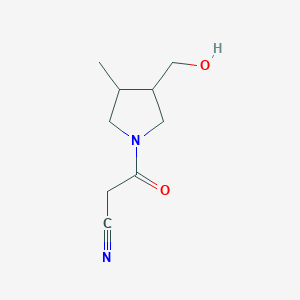
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)
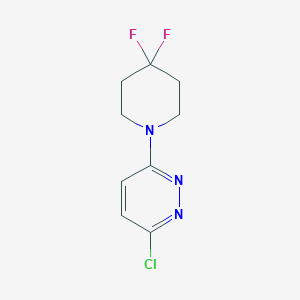
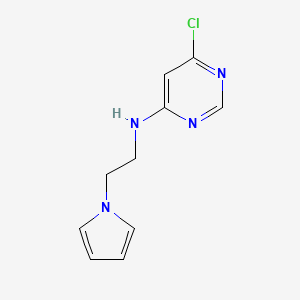
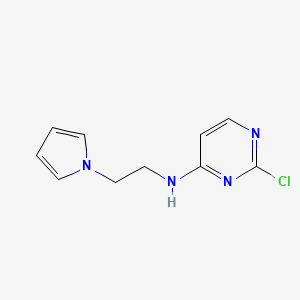

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)